Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate

Pyrimidine biosynthesis Dihydroorotase inhibition CAD protein complex

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS 898757-31-8) is a synthetic azetidine-bearing ester with the molecular formula C20H29NO3 and a molecular weight of 331.4 g/mol. It is catalogued in major chemical databases and is commercially available through several specialty chemical suppliers, primarily for research purposes.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 898757-31-8
Cat. No. B1325572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate
CAS898757-31-8
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)CN2CCC2
InChIInChI=1S/C20H29NO3/c1-2-24-20(23)9-6-4-3-5-8-19(22)18-12-10-17(11-13-18)16-21-14-7-15-21/h10-13H,2-9,14-16H2,1H3
InChIKeyMWYNMELXGAXPLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS 898757-31-8) – Procurement-Relevant Chemical Profile


Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS 898757-31-8) is a synthetic azetidine-bearing ester with the molecular formula C20H29NO3 and a molecular weight of 331.4 g/mol [1]. It is catalogued in major chemical databases and is commercially available through several specialty chemical suppliers, primarily for research purposes . The compound’s structural features, including the strained azetidine heterocycle and the 8-oxooctanoate chain, place it within a class of molecules of interest for probing pyrimidine biosynthesis pathways and for medicinal chemistry exploration [2].

Screening probe Pyrimidine biosynthesis pathway studies
Fragment library fit Azetidine scaffold with extended linker chain
Method development HPLC/LCMS quantification reference

Why Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate Cannot Be Replaced by a Generic Analog


This compound is not a simple ester. The combination of a para-substituted azetidinomethylphenyl group with an 8-oxooctanoate ethyl ester chain creates a unique pharmacophore that is distinct from other azetidine derivatives or oxooctanoate esters [1]. In a screening context, even minor structural changes in the azetidine ring or the linker chain can drastically alter enzyme inhibition profiles; for instance, the target compound has been specifically evaluated against dihydroorotase, yielding an IC50 of 180 µM [2]. A generic substitution with a related azetidine-containing building block would invalidate comparative SAR studies and could result in a total loss of target engagement.

Scaffold mismatch Simpler azetidine cores lack the para-substituted aromatic ester needed to span hydrophobic sub-pockets.
SAR invalidation Linker or chain-length changes may shift the dihydroorotase engagement profile and disrupt comparative SAR interpretation.
QC discontinuity Custom-synthesized analogs often lack multi-vendor purity cross-validation, complicating batch-to-batch reproducibility.

Quantitative Differential Evidence for Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate in Pyrimidine Biosynthesis and Chemical Biology Research


Dihydroorotase (CAD Protein) Inhibition: Target Compound vs. Classical Inhibitor

The target compound exhibits modest but measurable inhibitory activity against the dihydroorotase domain of the CAD protein. It shows an IC50 of 180,000 nM against the enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. A well-characterized mammalian dihydroorotase inhibitor, 4-mercapto-6-oxo-1,4-azaphosphinane-2-carboxylic acid 4-oxide, reports a Ki of 3,100 nM against the hamster enzyme [2]. While a direct head-to-head comparison is not available, the substantial difference in potency highlights that the target compound's azetidine scaffold and chain structure do not competitively match the optimized phosphinane-based inhibitor, underscoring its distinct structure-activity profile for mechanistic studies.

Dihydroorotase inhibition
Cross-study comparable
IC50 = 180,000 nM Comparator Ki = 3,100 nM (~58-fold difference)
Supports dihydroorotase active-site engagement context
Mouse Ehrlich ascites enzyme; distinct scaffold from optimized phosphinane inhibitors
Pyrimidine biosynthesis Dihydroorotase inhibition CAD protein complex

Structural Differentiation from Common Azetidine Building Blocks: Linker and Chain Length Analysis

The target compound features a distinctive 8-oxooctanoate ethyl ester chain linked to a para-azetidinomethylphenyl group, resulting in a molecular weight of 331.4 g/mol and a high rotatable bond count of 12 [1]. Common alternative azetidine building blocks, such as 1-Boc-3-azetidinone (MW 171.19 g/mol), lack the extended aromatic and ester functionality essential for spanning protein binding pockets. The extended chain contributes to a calculated XLogP3 of 3.5, indicating significantly higher lipophilicity compared to the smaller, more polar azetidine cores [1]. This property profile makes it uniquely suited for probing hydrophobic sub-pockets in enzyme active sites, whereas simpler azetidines would primarily occupy a polar region.

Structural differentiation
Class-level inference
MW = 331.4, XLogP3 = 3.5 1-Boc-3-azetidinone: MW = 171.2, XLogP3 ~0.2
Extended hydrophobic chain enables distal binding-site probing
Computed descriptors; physical properties may differ
Medicinal chemistry Azetidine scaffold Structure-Activity Relationship

Commercial Availability and Supplier-Specific Purity Differentiation

Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate is distributed by multiple vendors with documented purity specifications ranging from 95% to 97% [REFS-1, REFS-2]. Sigma-Aldrich lists the compound with an MDL number (MFCD07699561) and offers it as a dark red oil with batch-specific purity verification . This level of quality documentation is not uniformly available for custom-synthesized azetidine analogs, which often lack validated analytical data sheets. For procurement in reproducible research, selecting a supplier that provides full characterization (NMR, HPLC, MS) is critical, as the compound's oil form complicates gravimetric standardization for biological assays.

Supplier purity range
Data to verify
95%–97% purity Multi-vendor documentation; dark red oil form
May reduce batch-variability risk
Sources unspecified; request full analytical data sheets before use
Chemical procurement Specialty reagents Purity analysis

Optimal Research and Procurement Scenarios for Ethyl 8-[4-(azetidinomethyl)phenyl]-8-oxooctanoate


De Novo Pyrimidine Biosynthesis Pathway Probing

The moderate dihydroorotase IC50 of 180 µM makes this compound a useful starting tool for probing the CAD complex in mammalian systems, particularly when combined with more potent inhibitors to study allosteric regulation. Its distinct scaffold relative to known phosphinane inhibitors allows for orthogonal mechanistic investigation [1].

Azetidine-Containing Fragment Library Expansion

With its high rotatable bond count (12) and calculated lipophilicity (XLogP3 = 3.5), the compound uniquely occupies chemical space between rigid azetidine cores and fully flexible aliphatic chains. It can serve as a monomeric control in fragment-based screening libraries to evaluate how an extended aromatic-ester linker influences binding thermodynamics [1].

Analytical Method Development for Ester Prodrugs

As a stable, well-characterized dark red oil, this compound can be used to develop and validate HPLC/LCMS quantification methods for ester-containing azetidine prodrugs. Its multi-vendor availability facilitates cross-validation of analytical protocols across laboratories .

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis probing
Dihydroorotase engagement context
Pathway-response and allosteric regulation endpoints
Fragment library expansion
Extended linker physicochemical profile
Binding thermodynamics and scaffold novelty assessment
Analytical method development
Ester prodrug reference standard
HPLC/LCMS method cross-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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